

A Comparative Guide to AlGaInP and InGaN LED Performance

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-state lighting and advanced optical applications, Aluminum Gallium Indium Phosphide (AlGaInP) and Indium Gallium Nitride (InGaN) have emerged as the two leading semiconductor material systems for high-brightness light-emitting diodes (LEDs). This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid researchers and professionals in selecting the optimal technology for their specific applications.

Key Performance Metrics: A Side-by-Side Comparison

The selection between AlGaInP and InGaN LEDs is primarily dictated by the desired emission wavelength and the required performance in terms of efficiency and reliability. The following tables summarize the key quantitative performance metrics for each technology.



Performance Metric	AlGainP LEDs	InGaN LEDs
Typical Wavelength Range	565 nm - 650 nm (Yellow- Green to Red)[1]	460 nm - 535 nm (Blue to Green); White (with phosphor) [1]
Forward Voltage	Generally < 2.8 V[1]	Typically > 3.0 V[1]
Primary Applications	Traffic signals, automotive taillights, indicators[1]	General lighting, displays, high-brightness applications[1]

Table 1: General Characteristics of AlGaInP and InGaN LEDs

Wavelength	AlGainP EQE (%)	InGaN EQE (%)
Red (~620-630 nm)	High (can be >50%)[2]	10.5% at 625 nm (research result)[3]
Amber/Yellow (~590 nm)	Moderate, decreases with shorter wavelength[4][5]	30.1% at 594 nm (research result)[2]
Green (~525-540 nm)	Very Low	High (can exceed 40%)
Blue (~450-470 nm)	Not Applicable	Very High (can be >80%)[6]

Table 2: Typical External Quantum Efficiency (EQE) by Wavelength

LED Type	Luminous Efficacy (lm/W)
AlGaInP (Red)	Varies significantly with wavelength
InGaN (Blue/Green)	High, with white LEDs reaching up to 180 lm/W[7]
InGaN (Phosphor-Converted White)	Up to 180 lm/W[7]

Table 3: Luminous Efficacy

Reliability and Degradation



The operational lifetime and stability of LEDs are critical for many applications. Both AlGaInP and InGaN systems exhibit distinct degradation mechanisms.

AlGaInP LEDs: Degradation in AlGaInP LEDs is often accelerated by high temperatures and high current densities.[8] A significant drop in efficiency is observed as the emission wavelength shortens towards the green part of the spectrum.[4][5] For instance, after 280 hours of high-temperature electrical stress, AlGaInP-based red micro-LEDs showed a 31.7% reduction in maximum external quantum efficiency.[9]

InGaN LEDs: InGaN LEDs are known for their high reliability, particularly in the blue and green spectral regions.[9] However, they are not without their challenges. Degradation can be influenced by defect density, with mechanisms such as the generation of Shockley-Read-Hall (SRH) recombination centers playing a role.[10] Some studies suggest that degradation can be driven by a recombination-dependent defect generation process.[10] For example, under prolonged electrical stress, InGaN-based green and blue micro-LEDs retained 91.4% and 96.1% of their maximum EQE, respectively, demonstrating superior stability compared to their AlGaInP counterparts.[9]

Experimental Protocols

Accurate characterization of LED performance is crucial for comparative analysis. Below are detailed methodologies for two key experiments.

Measurement of External Quantum Efficiency (EQE)

Objective: To determine the ratio of the number of photons emitted from the LED to the number of electrons injected.

Methodology:

- Device Preparation: The LED chip is mounted on a suitable submount, and electrical contacts are made. For bare chips, simple packaging that does not alter the light extraction efficiency is performed.[11]
- Setup: The LED is placed at the input port of an integrating sphere. The integrating sphere captures the total emitted light from the LED. A calibrated photodetector or spectrometer is



positioned at the output port of the sphere. A precision source meter is used to drive the LED at various currents.

Measurement:

- The LED is driven at a specific current (I).
- The total optical power (P) emitted by the LED is measured by the photodetector.
- The electroluminescence spectrum is recorded to determine the peak emission wavelength (λ).
- Calculation: The EQE is calculated using the following formula:

EQE = (Number of photons emitted per second) / (Number of electrons injected per second) EQE = $(P / (hc/\lambda)) / (I / q)$

Where:

- P is the optical power in Watts.
- h is Planck's constant.
- c is the speed of light.
- \circ λ is the peak emission wavelength in meters.
- I is the injection current in Amperes.
- q is the elementary charge.

Measurement of Luminous Efficacy

Objective: To determine the efficiency of the LED in converting electrical power to visible light, expressed in lumens per watt (lm/W).

Methodology:



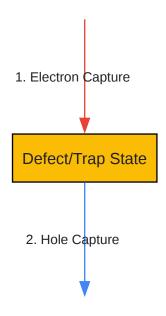
- Setup: A controlled environment with minimal external light interference is required.[12] The
 LED is placed inside an integrating sphere connected to a photometer or a
 spectroradiometer to measure the total luminous flux in lumens.[12] A power meter is
 connected to the LED to measure the input electrical power in watts.[12]
- Measurement:
 - The LED is operated at a specified forward current and voltage.
 - \circ The total luminous flux (Φv) emitted by the LED is measured using the integrating sphere and photometer/spectroradiometer.
 - The electrical power (Pe) consumed by the LED is measured using the power meter (Pe = V x I).
- Calculation: The luminous efficacy (ην) is calculated by dividing the luminous flux by the electrical power:[7][13][14]

ηv (Im/W) = Φv (Im) / Pe (W)

Key Physical Mechanisms Visualized

The performance of both AlGaInP and InGaN LEDs is governed by underlying physical processes. The following diagrams illustrate two critical mechanisms that influence their efficiency.

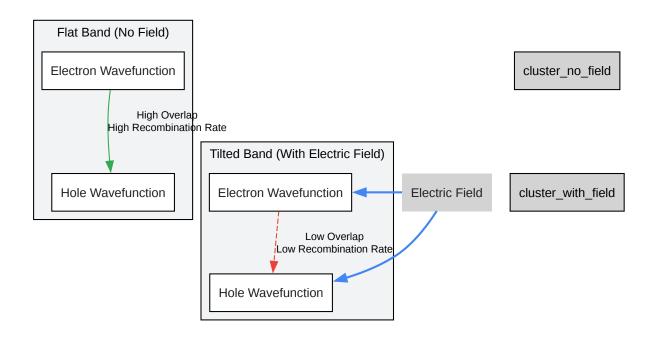




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Caption: Shockley-Read-Hall (SRH) non-radiative recombination process.





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Caption: Quantum-Confined Stark Effect (QCSE) in InGaN quantum wells.

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References

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. OPG [opg.optica.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]



- 6. pubs.aip.org [pubs.aip.org]
- 7. erco.com [erco.com]
- 8. rackorapro.com [rackorapro.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. CN103808497A Method for measuring quantum efficiency in LED Google Patents [patents.google.com]
- 12. betlux.com [betlux.com]
- 13. luxsky-light.com [luxsky-light.com]
- 14. faro.es [faro.es]
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